2-Methoxy-3-methylisonicotinaldehyde
Description
2-Methoxy-3-methylisonicotinaldehyde is a substituted pyridine derivative characterized by a methoxy group at position 2, a methyl group at position 3, and an aldehyde functional group at position 4 of the pyridine ring. This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and ligands in coordination chemistry. Its aldehyde group enables reactivity in condensation and nucleophilic addition reactions, while the methoxy and methyl substituents influence steric and electronic properties, affecting solubility and binding interactions . Limited direct studies on this compound are available, necessitating extrapolation from structurally related analogs.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-methoxy-3-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-6-7(5-10)3-4-9-8(6)11-2/h3-5H,1-2H3 |
InChI Key |
MCUCCPJRNMCESR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1OC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table and discussion highlight key structural and functional differences between 2-Methoxy-3-methylisonicotinaldehyde and its analogs:
Key Findings:
Functional Group Impact: The aldehyde group in this compound distinguishes it from carboxylic acid derivatives (e.g., 2-Methoxy-3-methylisonicotinic acid), making it more reactive in Schiff base formations but less stable under acidic conditions .
Steric and Solubility Considerations :
- The methyl group at position 3 in this compound introduces steric hindrance, reducing accessibility to the aldehyde group compared to unsubstituted isonicotinaldehydes.
- Methoxymethoxy substituents (e.g., in 1282516-32-8) increase hydrophilicity but may complicate synthetic pathways due to protective group strategies .
Synthetic Utility :
- Carboxylic acid derivatives (e.g., 1211581-22-4) are preferred for metal-organic frameworks (MOFs) due to their chelating ability, whereas aldehyde-containing analogs are more suited for dynamic covalent chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
